molecular formula C44H82O4 B14475562 [2,2,4-trimethyl-3-[(Z)-octadec-9-enoyl]oxypentyl] (Z)-octadec-9-enoate CAS No. 68201-79-6

[2,2,4-trimethyl-3-[(Z)-octadec-9-enoyl]oxypentyl] (Z)-octadec-9-enoate

Cat. No.: B14475562
CAS No.: 68201-79-6
M. Wt: 675.1 g/mol
InChI Key: VSIQFKJGKNBEFA-SXAUZNKPSA-N
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Description

[2,2,4-trimethyl-3-[(Z)-octadec-9-enoyl]oxypentyl] (Z)-octadec-9-enoate: is a complex organic compound characterized by its unique structure, which includes multiple functional groups and long hydrocarbon chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2,4-trimethyl-3-[(Z)-octadec-9-enoyl]oxypentyl] (Z)-octadec-9-enoate typically involves esterification reactions. One common method includes the reaction of 2,2,4-trimethylpentanol with octadec-9-enoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions, such as temperature and pressure, is crucial to achieving a high-quality product.

Chemical Reactions Analysis

Types of Reactions

[2,2,4-trimethyl-3-[(Z)-octadec-9-enoyl]oxypentyl] (Z)-octadec-9-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Using reducing agents such as lithium aluminum hydride, the ester groups can be reduced to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, especially in the presence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted esters or alcohols, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2,2,4-trimethyl-3-[(Z)-octadec-9-enoyl]oxypentyl] (Z)-octadec-9-enoate is used as a model compound to study esterification and hydrolysis reactions. Its unique structure makes it an ideal candidate for investigating reaction mechanisms and kinetics.

Biology

In biological research, this compound is studied for its potential role in lipid metabolism and its effects on cellular processes. It is also used in the synthesis of bioactive molecules that can interact with biological membranes.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Its long hydrocarbon chains make it a candidate for drug delivery systems, particularly in targeting lipid-rich tissues.

Industry

In the industrial sector, this compound is used in the formulation of lubricants and surfactants. Its stability and hydrophobic nature make it suitable for applications in coatings and adhesives.

Mechanism of Action

The mechanism of action of [2,2,4-trimethyl-3-[(Z)-octadec-9-enoyl]oxypentyl] (Z)-octadec-9-enoate involves its interaction with lipid membranes and enzymes. The ester groups can undergo hydrolysis, releasing fatty acids that can be metabolized by cells. The compound’s long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Methyl oleate: Similar in structure but with a simpler ester group.

    Ethyl oleate: Another ester of oleic acid, differing in the alcohol component.

    Glyceryl trioleate: A triglyceride with three oleic acid molecules esterified to glycerol.

Uniqueness

[2,2,4-trimethyl-3-[(Z)-octadec-9-enoyl]oxypentyl] (Z)-octadec-9-enoate is unique due to its branched structure and the presence of multiple functional groups

Properties

CAS No.

68201-79-6

Molecular Formula

C44H82O4

Molecular Weight

675.1 g/mol

IUPAC Name

[2,2,4-trimethyl-3-[(Z)-octadec-9-enoyl]oxypentyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C44H82O4/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41(45)47-39-44(5,6)43(40(3)4)48-42(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h21-24,40,43H,7-20,25-39H2,1-6H3/b23-21-,24-22-

InChI Key

VSIQFKJGKNBEFA-SXAUZNKPSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C)(C)C(C(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)(C)C(C(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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